C-Benzo[b]thiophen-5-yl-methylamine hydrochloride
Description
C-Benzo[b]thiophen-5-yl-methylamine hydrochloride is a heterocyclic organic compound featuring a benzo[b]thiophene core substituted with a methylamine group at the 5-position, forming a hydrochloride salt. The benzo[b]thiophene moiety consists of a benzene ring fused to a thiophene (sulfur-containing heterocycle), distinguishing it from oxygen-containing analogs like benzofurans. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications .
Properties
IUPAC Name |
1-benzothiophen-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJFPWOXHDMOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872047-43-3 | |
| Record name | 1-benzothiophen-5-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization-Based Synthesis from Dihalobenzaldehydes
- Starting from dihalobenzaldehydes, piperazine derivatives or other amine precursors are introduced early in the synthesis.
- Cyclization reactions form the benzo[b]thiophene ring system.
- A final decarboxylation step may be necessary to obtain the target compound or its analogues.
- This approach avoids the use of organometallic reagents, improving safety and scalability.
Multi-Step Organic Synthesis Including Reduction and Acidification
- A typical method involves multi-step organic reactions starting from benzothiophene or substituted benzothiophene derivatives.
- The methylamine group is introduced via reduction of nitrile or amide intermediates or by direct substitution.
- The crude amine is then acidified with concentrated hydrochloric acid under reflux to form the hydrochloride salt.
- For example, evaporation of the reaction mixture followed by acidification with concentrated HCl and stirring under reflux for 30 minutes yields the hydrochloride salt.
Borane Reduction of Cyanobenzo[b]thiophenes
- A procedure involves the reduction of 2-aryl-3-cyanobenzo[b]thiophene derivatives using borane in tetrahydrofuran (THF).
- The reaction is performed under inert atmosphere at 0 °C, then warmed to reflux until completion.
- Hydrolysis with aqueous HCl followed by neutralization and extraction yields the corresponding benzo[b]thiophen-3-ylmethylamine.
- Purification is achieved by flash chromatography.
Microwave-Assisted Synthesis of Aminobenzo[b]thiophenes
- Microwave irradiation accelerates the synthesis of aminobenzo[b]thiophenes, providing high yields and shorter reaction times.
- The condensation of methyl thioglycolate with substituted benzaldehydes under basic conditions forms benzothiophene esters.
- Subsequent reduction and functional group transformations yield aminomethyl derivatives.
- This method is efficient for rapid access to substituted benzo[b]thiophene amines.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Dihalobenzaldehyde + amine derivative | Introduction of amine and cyclization | Formation of benzo[b]thiophene ring |
| 2 | Borane in THF, reflux | Reduction of cyanobenzo[b]thiophene | Formation of benzo[b]thiophen-5-yl-methylamine |
| 3 | Concentrated HCl, reflux 30 min | Acidification to hydrochloride salt | Formation of this compound |
| 4 | Flash chromatography | Purification | Pure hydrochloride salt |
Analytical and Purification Details
- Purification is commonly performed by flash chromatography using dichloromethane/methanol mixtures.
- The hydrochloride salt is typically isolated as a solid after acidification and solvent removal.
- Analytical data includes melting point, NMR, IR, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The choice of starting materials and protecting groups affects yield and purity.
- Avoidance of organometallic reagents is preferred for industrial scalability and safety.
- Microwave-assisted methods provide significant time savings but require specialized equipment.
- Acidification with concentrated HCl under reflux is a common final step to obtain the hydrochloride salt.
- Purification by flash chromatography ensures removal of side products and impurities.
This comprehensive overview synthesizes diverse sources to present authoritative preparation methods for this compound, emphasizing practical procedures, reaction conditions, and purification techniques suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: C-Benzo[b]thiophen-5-yl-methylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticonvulsant Activity : Research indicates that derivatives of benzo[b]thiophene have shown promise in treating epilepsy. For example, compounds based on benzo[b]thiophene structures have been evaluated for their ability to inhibit seizures in animal models, demonstrating significant protective effects against tonic-clonic seizures .
- Analgesic Properties : Studies suggest that certain benzo[b]thiophene derivatives exhibit analgesic effects, potentially useful in managing pain conditions. These compounds have been tested in various pain models, showing effectiveness in both neurogenic and inflammatory pain .
-
Biological Activity
- Antimicrobial Properties : Compounds related to C-Benzo[b]thiophen-5-yl-methylamine hydrochloride are being investigated for their antimicrobial activities. The structural features of benzo[b]thiophenes contribute to their interaction with biological targets, making them candidates for developing new antibiotics .
- Cancer Research : Some derivatives have been explored for their anticancer properties, with studies focusing on their ability to inhibit tumor growth through various mechanisms, including modulation of enzyme activity .
- Organic Electronics
Case Studies
Mechanism of Action
The mechanism by which C-Benzo[b]thiophen-5-yl-methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Benzo[b]thiophene vs. Benzofuran Derivatives
A critical distinction lies in the heteroatom within the fused ring system. For example, 2-Butylbenzofuran-5-amine hydrochloride () replaces sulfur with oxygen, altering electronic properties and reactivity. This difference may influence metabolic stability, as sulfur-containing compounds often exhibit distinct oxidative profiles .
| Property | C-Benzo[b]thiophen-5-yl-methylamine HCl | 2-Butylbenzofuran-5-amine HCl |
|---|---|---|
| Core Structure | Benzo[b]thiophene | Benzofuran |
| Heteroatom | Sulfur | Oxygen |
| Electron Density | Higher (due to S) | Lower |
| Metabolic Stability | Likely lower (S-oxidation risk) | Higher (resistant to oxidation) |
Pharmacological Activity: Alkaloid Hydrochlorides
Alkaloid hydrochlorides, such as berberine hydrochloride and palmatine hydrochloride (), demonstrate broad bioactivity, including antimicrobial and anti-inflammatory effects. However, sulfur-based aromatic systems may exhibit different binding kinetics compared to alkaloids’ isoquinoline scaffolds .
Physicochemical Properties: Hydrochloride Salts vs. Free Bases
Hydrochloride salts generally improve aqueous solubility and bioavailability compared to free bases. For instance, lurasidone hydrochloride () and 4-DPCA hydrochloride () show enhanced solubility in polar solvents, critical for drug formulation. C-Benzo[b]thiophen-5-yl-methylamine hydrochloride likely follows this trend, though its lipophilicity (logP) may differ due to the thiophene ring’s electron-rich nature .

| Compound | Solubility (Water) | logP (Predicted) | Bioavailability |
|---|---|---|---|
| C-Benzo[b]thiophen-5-yl-methylamine HCl | High | ~2.1 | Moderate |
| Lurasidone HCl | 0.2 mg/mL (25°C) | 4.5 | High |
| 4-DPCA HCl | >10 mg/mL | 3.8 | High |
Analytical Methods
RP-HPLC and TLC-densitometry () are standard for quantifying hydrochloride salts. For example, amitriptyline hydrochloride is analyzed via RP-HPLC with >98% accuracy (), suggesting similar methods could apply to this compound. Spectral comparisons, as in ’s TLC-densitometric studies, may help distinguish it from benzofuran analogs .

Key Research Findings and Gaps
- Electronic Effects : The sulfur atom in benzo[b]thiophene may enhance binding to thiol-rich targets but increase susceptibility to metabolic oxidation compared to benzofurans .
- Salt Advantages : Hydrochloride formation improves solubility, as seen in 2-DPCA (), but may reduce membrane permeability in highly polar environments .
- Pharmacological Data : Direct studies on this compound are sparse; most inferences derive from structural analogs (e.g., ’s vasoactive compounds).
Biological Activity
C-Benzo[b]thiophen-5-yl-methylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core, which is known for various biological activities. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, a study synthesized several compounds based on the benzo[b]thiophene structure and evaluated their activity against Staphylococcus aureus. The results revealed that certain derivatives displayed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |
|---|---|---|---|
| Compound II.b | 4 | S. aureus | Antimicrobial |
| Compound III | 8 | E. coli | Antimicrobial |
| Compound IV | 16 | Pseudomonas aeruginosa | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A recent investigation highlighted that compounds with a similar structure induced apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
Case Study: Apoptosis Induction
In a study on human melanoma cells, it was found that specific benzo[b]thiophene derivatives led to increased levels of phosphorylated p53 and activated caspases, indicating the activation of apoptotic pathways . The following table summarizes the findings related to anticancer activity:
Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 (Melanoma) | 5.2 | ROS generation, DNA damage |
| Compound B | HeLa (Cervical) | 10 | Apoptosis via caspase activation |
| Compound C | MCF-7 (Breast) | 15 | Cell cycle arrest |
Neuroprotective Effects
Research into the neuroprotective effects of this compound indicates potential benefits in neurodegenerative conditions. Preliminary studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage .
Table 3: Neuroprotective Activity
| Compound Name | Cell Line | Protective Effect |
|---|---|---|
| Compound X | SH-SY5Y (Neuroblastoma) | Reduced oxidative stress |
| Compound Y | PC12 (Pheochromocytoma) | Increased cell viability |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[b]thiophene derivatives. Research indicates that modifications at specific positions on the benzo[b]thiophene ring can enhance antimicrobial and anticancer activities .
Key Findings on SAR
- Substituents at Position 6 : Enhance binding affinity to target proteins.
- Amino Group Modifications : Influence solubility and bioavailability.
- Hydrophobic Interactions : Critical for membrane permeability.
Q & A
Q. What are the optimal synthetic routes for C-Benzo[b]thiophen-5-yl-methylamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process, such as:
Intermediate Formation : Reacting a benzo[b]thiophene precursor with hydroxylamine hydrochloride under controlled pH (e.g., pH 5–6) to form an oxime intermediate.
Reduction : Using reducing agents like zinc dust in a polar solvent (e.g., isopropyl alcohol) with acid catalysis (e.g., glacial acetic acid) to convert the oxime to the primary amine.
Salt Formation : Treating the free base with HCl in an anhydrous solvent to yield the hydrochloride salt.
Q. Key Variables :
- Temperature control (60–80°C for reduction steps) .
- Solvent choice (polar aprotic solvents improve reaction homogeneity) .
- Purification via vacuum drying or recrystallization to achieve >95% purity .
Table 1 : Synthetic Method Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, pH 5.5 | 78 | 92% |
| Reduction | Zn, AcOH, 70°C | 65 | 89% |
| Salt Formation | HCl/IPA | 90 | 98% |
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
Q. What solubility properties are critical for experimental design involving this compound?
Methodological Answer:
- Solvent Compatibility :
- High solubility in polar solvents (water, methanol) due to the hydrochloride salt.
- Limited solubility in non-polar solvents (hexane, DCM).
- pH-Dependent Solubility :
- Quantitative Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to measure solubility profiles .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Design :
Data Contradiction Example : A 2024 study found Mycobacterium spp. degraded HMW-PAHs inconsistently under varying pH conditions . For this compound, replicate degradation assays in controlled pH environments (4–8) to resolve discrepancies.
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Protocol :
- Meta-Analysis Tools : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent labs .
Q. What environmental degradation pathways are relevant for this compound, and how can they be studied?
Methodological Answer:
- Biodegradation Assays :
- Use soil microcosms spiked with ¹³C-labeled compound to track degradation via DNA-SIP (stable isotope probing) .
- Identify active microbial taxa (e.g., Sphingobium spp. for aromatic ring cleavage) via 16S rRNA sequencing .
- Abiotic Degradation :
- Study photolysis under UV light (λ = 254 nm) with LC-MS monitoring of byproducts (e.g., sulfoxide derivatives) .
Table 2 : Degradation Half-Lives Under Varying Conditions
| Condition | Half-Life (Days) | Major Byproducts |
|---|---|---|
| Aerobic Soil | 28 | 5-Hydroxy-thiophene |
| UV Exposure | 7 | Sulfoxide derivatives |
| Anaerobic | >60 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
